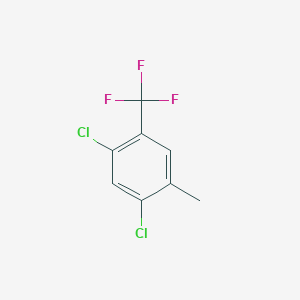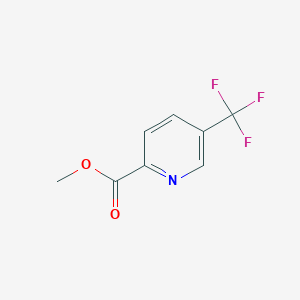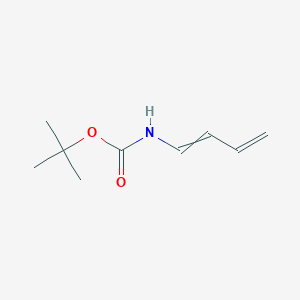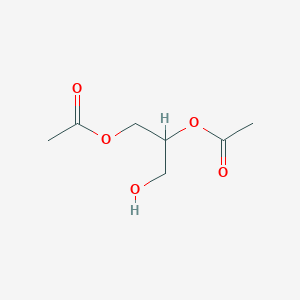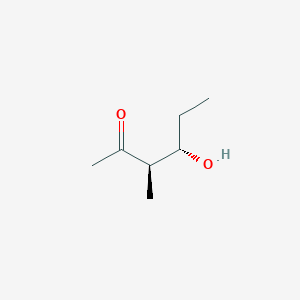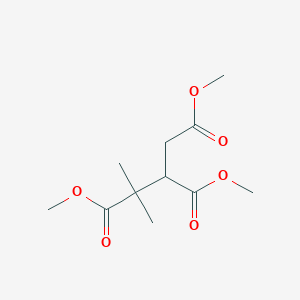
Trimethyl 3-methylbutane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl 3-methylbutane-1,2,3-tricarboxylate, also known as TriMethyl Pyrazine Tricarboxylate (TMPTC), is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TMPTC is a tricarboxylic acid derivative that has been synthesized using various methods, and has been found to possess several biochemical and physiological effects.
科学的研究の応用
TMPTC has potential applications in various scientific research fields, including drug discovery, chemical biology, and material science. TMPTC can be used as a building block in the synthesis of novel compounds with potential therapeutic properties. It can also be used as a tool to study the role of tricarboxylic acids in biological systems.
作用機序
The mechanism of action of TMPTC is not fully understood, but it is believed to act as a competitive inhibitor of the tricarboxylic acid cycle. TMPTC has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production.
生化学的および生理学的効果
TMPTC has been found to have several biochemical and physiological effects. In vitro studies have shown that TMPTC can induce apoptosis in cancer cells, and can inhibit the proliferation of various cancer cell lines. TMPTC has also been shown to have anti-inflammatory properties, and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that TMPTC can improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
One advantage of using TMPTC in lab experiments is its relatively simple synthesis method. TMPTC is also stable under normal lab conditions, and can be stored for extended periods of time. However, one limitation is that TMPTC has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
Future research on TMPTC could focus on its potential as a therapeutic agent for various diseases, including cancer and diabetes. Studies could also investigate the role of TMPTC in the regulation of mitochondrial function and ROS production. Additionally, TMPTC could be used as a tool to study the tricarboxylic acid cycle in various biological systems.
合成法
TMPTC can be synthesized using various methods, including the reaction of 3-methylbutan-1-ol with pyridine-2,6-dicarboxylic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of 3-methylbutan-1-ol with 1,3-dicyanopyrazole, followed by hydrolysis with hydrochloric acid. The yield of TMPTC using these methods ranges from 50-70%.
特性
CAS番号 |
114701-91-6 |
|---|---|
製品名 |
Trimethyl 3-methylbutane-1,2,3-tricarboxylate |
分子式 |
C11H18O6 |
分子量 |
246.26 g/mol |
IUPAC名 |
trimethyl 3-methylbutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-11(2,10(14)17-5)7(9(13)16-4)6-8(12)15-3/h7H,6H2,1-5H3 |
InChIキー |
JQZBCMNJXDJLFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(CC(=O)OC)C(=O)OC)C(=O)OC |
正規SMILES |
CC(C)(C(CC(=O)OC)C(=O)OC)C(=O)OC |
同義語 |
2-Methyl-1,2,3-butanetricarboxylic Acid 1,2,3-Trimethyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



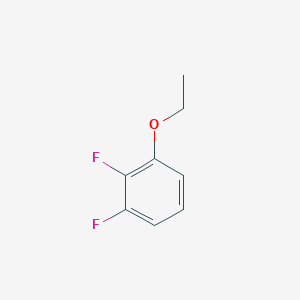
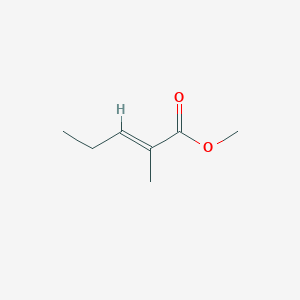

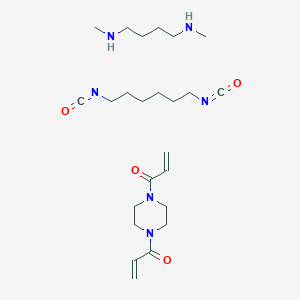
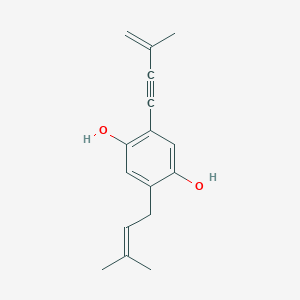
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
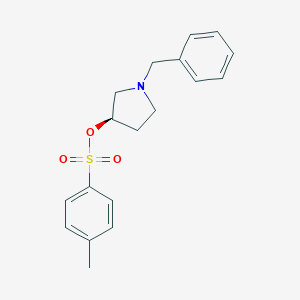
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
